Prasugrel-d4

Stable Isotope Labeling Analytical Method Validation Internal Standard

Prasugrel-d4 (CAS 1189919-49-0), also designated as PCR 4099-d4, is a stable isotope-labeled analog of the thienopyridine antiplatelet prodrug Prasugrel, in which four hydrogen atoms on the cyclopropyl moiety are replaced with deuterium. It serves as a critical internal standard for the precise quantification of Prasugrel and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), mitigating analytical variability inherent to non-labeled or structurally dissimilar surrogates.

Molecular Formula C20H20FNO3S
Molecular Weight 377.5 g/mol
CAS No. 1189919-49-0
Cat. No. B1487481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasugrel-d4
CAS1189919-49-0
Molecular FormulaC20H20FNO3S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
InChIInChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2
InChIKeyDTGLZDAWLRGWQN-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prasugrel-d4 (CAS 1189919-49-0): Deuterated Internal Standard for Accurate Antiplatelet Drug Quantification


Prasugrel-d4 (CAS 1189919-49-0), also designated as PCR 4099-d4, is a stable isotope-labeled analog of the thienopyridine antiplatelet prodrug Prasugrel, in which four hydrogen atoms on the cyclopropyl moiety are replaced with deuterium . It serves as a critical internal standard for the precise quantification of Prasugrel and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), mitigating analytical variability inherent to non-labeled or structurally dissimilar surrogates [1].

Why Unlabeled Prasugrel or Alternative Isotopologues Cannot Replace Prasugrel-d4 for Regulated Bioanalysis


Substituting unlabeled Prasugrel or alternative isotopologues (e.g., Prasugrel-d3, Prasugrel-13C6) for Prasugrel-d4 is analytically unsound for regulated bioanalysis. Unlabeled Prasugrel co-elutes with the target analyte, rendering it incapable of correcting for ion suppression or enhancement [1]. While other isotopologues provide a mass shift, Prasugrel-d4's specific mass difference (Δm = +4 Da) from the unlabeled analyte minimizes isotopic cross-talk and ensures spectral resolution distinct from that of other common internal standards (e.g., Prasugrel-d3: Δm = +3 Da) , which is crucial for validated LC-MS/MS methods [2].

Quantifiable Differentiation of Prasugrel-d4 for Method Validation and Procurement Decisions


Comparative Isotopic Enrichment of Prasugrel-d4 vs. Alternative Labeled Analogs

Prasugrel-d4 is specified with a minimum isotopic enrichment of 98 atom% 2H . This level of deuteration is equivalent to that of Prasugrel-d3 (also 98 atom% D) and is comparable to the 99 atom% 13C enrichment for Prasugrel-13C6 [1]. While the enrichment is similar across labeled analogs, Prasugrel-d4's four-deuterium substitution pattern provides a greater mass shift (Δm = +4 Da) versus the unlabeled compound (MW = 373.44 g/mol) compared to the +3 Da shift of Prasugrel-d3 (MW = 376.46 g/mol) , offering enhanced separation from potential M+3 isotopic peaks of the analyte.

Stable Isotope Labeling Analytical Method Validation Internal Standard

Chemical Purity Specification: Prasugrel-d4 vs. Prasugrel-d3

Multiple commercial sources specify a minimum chemical purity of ≥98% for Prasugrel-d4, as determined by HPLC . This purity is comparable to the ≥98.0% purity specification for Prasugrel-d3 and the ≥98% purity for Prasugrel-13C6 . The consistent ≥98% purity across isotopologues ensures reliable use as a reference standard, meeting regulatory expectations for impurity profiling in analytical method validation [1].

Chemical Purity Reference Standard Quality Control

Stability Profile: Prasugrel-d4 Demonstrates ≥1 Year Shelf Life Under Recommended Conditions

Vendor documentation for Prasugrel-d4 specifies a stability of ≥1 year when stored under recommended conditions (typically room temperature, protected from light) . This is consistent with the ≥1 year stability reported for other deuterated Prasugrel analogs, including the Prasugrel inactive metabolite-d4 [1] and Prasugrel-13C6 . The robust stability ensures that the internal standard maintains its isotopic integrity and chemical purity throughout the duration of long-term pharmacokinetic studies or batch analyses.

Stability Storage Long-term Study

Regulatory Compliance and Method Suitability for ANDA/QC Applications

Prasugrel-d4 is supplied with a comprehensive Certificate of Analysis (CoA) and detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications, including those for Abbreviated New Drug Applications (ANDA) [1]. This level of characterization and documentation is a de facto requirement for internal standards used in regulated bioanalysis [2] and is similarly provided for other high-grade Prasugrel isotopologues .

ANDA Method Validation Regulatory Compliance

Optimal Use Cases for Prasugrel-d4 in Bioanalysis and Pharmaceutical Development


Validated LC-MS/MS Quantification of Prasugrel and Its Active Metabolite in Human Plasma

Prasugrel-d4 is the preferred internal standard for the validated LC-MS/MS quantification of Prasugrel and its active metabolite (R-138727) in human plasma for pharmacokinetic and bioequivalence studies [1]. The +4 Da mass shift ensures clear resolution from the analyte's isotopic envelope, while its ≥98% purity and comprehensive documentation support method validation as per regulatory guidelines .

Method Development and Validation (AMV) for ANDA Submissions

Procure Prasugrel-d4 as a primary reference standard for analytical method development and validation (AMV) activities supporting Abbreviated New Drug Applications (ANDA) for generic Prasugrel formulations [2]. The compound's ≥98% chemical purity and detailed Certificate of Analysis are essential for establishing method specificity, accuracy, and precision as required by regulatory authorities [3].

Quality Control (QC) Release Testing of Prasugrel Drug Product

Utilize Prasugrel-d4 as an internal standard in quality control (QC) release testing assays for Prasugrel active pharmaceutical ingredient (API) and finished dosage forms [2]. The compound's ≥1 year stability under recommended storage [4] and high isotopic enrichment minimize the risk of lot-to-lot analytical variability, ensuring consistent and reliable batch release data.

Metabolite Identification and Profiling in Drug Metabolism Studies

Apply Prasugrel-d4 as a tracer in in vitro and in vivo drug metabolism studies to facilitate the identification and relative quantification of novel Prasugrel metabolites . The deuterium label provides a distinct isotopic signature that aids in distinguishing drug-related material from endogenous matrix components in complex biological samples [5].

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